1-(2-Oxo-2-phenylethoxy)propan-2-one
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Overview
Description
1-(2-Oxo-2-phenylethoxy)propan-2-one is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a phenyl group attached to an oxo-ethoxy moiety, which is further connected to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Oxo-2-phenylethoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with ethyl chloroformate to form an intermediate, which is then reacted with acetone under basic conditions to yield the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-phenylethoxy)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(2-Oxo-2-phenylethoxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-phenylethoxy)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxo-2-phenylethoxy)ethan-2-one: Similar structure but with an ethanone group instead of a propanone group.
1-(2-Oxo-2-phenylethoxy)butan-2-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
1-(2-Oxo-2-phenylethoxy)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
CAS No. |
76089-33-3 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-phenacyloxypropan-2-one |
InChI |
InChI=1S/C11H12O3/c1-9(12)7-14-8-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
QORVTNISAYYBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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